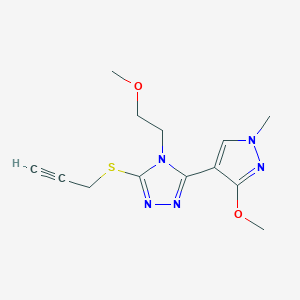

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazole

Description

Historical Development of Nitrogen-Rich Heterocyclic Compounds

Nitrogen-containing heterocycles have dominated pharmaceutical development since the isolation of natural alkaloids in the early 19th century. The pyrazole nucleus first gained prominence in 1959 with the identification of 1-pyrazolyl-alanine from watermelon seeds, while triazoles emerged as synthetic targets during the mid-20th century antibiotic boom. Modern synthetic methodologies, particularly copper-catalyzed azide-alkyne cycloaddition (2010s), revolutionized access to complex hybrids like the title compound. Key milestones include:

Importance of 1,2,4-Triazole Nucleus in Medicinal Chemistry

The 1,2,4-triazole ring system exhibits unique hydrogen-bonding capabilities, serving simultaneously as hydrogen donor (N-H) and acceptor (lone pairs). This dual functionality enables strong interactions with biological targets—a property leveraged in over 35 FDA-approved drugs. The triazole's metabolic stability stems from resistance to oxidative degradation, while its planar structure facilitates π-π stacking with aromatic residues in enzyme binding pockets. In the title compound, the 1,2,4-triazole core likely contributes to:

Significance of Pyrazole Moieties in Drug Discovery

Pyrazole derivatives demonstrate exceptional structural versatility, with substitution patterns dictating pharmacological outcomes. The 3-methoxy-1-methyl-1H-pyrazole unit in the target compound exemplifies strategic modification:

- Methoxy group at C3: Enhances membrane permeability through lipophilicity modulation

- Methyl group at N1: Blocks metabolic dealkylation pathways

- Aromatic stabilization: Maintains planarity for target engagement.

Clinically successful pyrazole-based drugs include celecoxib (COX-2 inhibitor) and crizotinib (ALK inhibitor), demonstrating the scaffold's adaptability to diverse therapeutic targets.

Concept of Molecular Hybridization Strategy

Molecular hybridization combines pharmacophoric elements from distinct bioactive molecules, creating novel entities with synergistic properties. The title compound employs a triazole-pyrazole merger strategy, classified as:

| Hybrid Type | Characteristics | Example in Target Compound |

|---|---|---|

| Fused Hybrid | Shared atoms between cores | Pyrazole-triazole junction |

| Linker Hybrid | Spacer-connected units | Prop-2-yn-1-ylthio bridge |

| Functional Hybrid | Combined substituent effects | Methoxyethyl solubility enhancement |

The prop-2-yn-1-ylthio linker introduces multiple advantages:

Research Significance of Pyrazole-Triazole Conjugates

Recent studies demonstrate that pyrazole-triazole hybrids exhibit enhanced bioactivity profiles compared to individual components:

- Antibacterial Activity : Triazole-pyrazole hybrids show MIC values as low as 0.5 µg/mL against Gram-negative pathogens through topoisomerase II inhibition.

- Anticancer Potential : Hybrids combining dihydroartemisinin with triazole-pyrazole units demonstrate 22.7-fold increased cytotoxicity in hepatocellular carcinoma models.

- Improved Pharmacokinetics : The methoxyethyl group in the title compound likely reduces first-pass metabolism while maintaining blood-brain barrier permeability.

Synthetic accessibility further enhances the compound's research value. Copper-catalyzed methods enable efficient assembly of the triazole ring, while protecting group strategies permit sequential functionalization of the pyrazole core. Current structure-activity relationship studies focus on optimizing the prop-2-yn-1-ylthio substituent for enhanced target affinity and metabolic stability.

Properties

IUPAC Name |

4-(2-methoxyethyl)-3-(3-methoxy-1-methylpyrazol-4-yl)-5-prop-2-ynylsulfanyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2S/c1-5-8-21-13-15-14-11(18(13)6-7-19-3)10-9-17(2)16-12(10)20-4/h1,9H,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZZRLNRUHYBLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazole belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features several functional groups:

- Pyrazole ring : Known for its biological activity.

- Triazole ring : Contributes to the compound's pharmacological properties.

- Thioether linkage : Enhances interaction with biological targets.

These structural characteristics suggest potential interactions with various enzymes and receptors, making it a candidate for further pharmacological exploration.

Biological Activities

Research indicates that derivatives of 1,2,4-triazoles exhibit a range of biological activities, including:

- Antitumor Activity : Compounds similar to this triazole have shown efficacy against various cancer cell lines. For instance, studies on related triazole derivatives demonstrated cytotoxic effects on human breast cancer cell lines (IC50 values ranging from 27.3 to 43.4 µM) .

- Neuroprotective Properties : The chemical similarity of this compound to others that affect neurological pathways suggests potential neuroprotective effects. Computational models have predicted activities such as anti-inflammatory and analgesic effects .

The mechanism by which this compound exerts its effects is likely multifaceted:

- Enzyme Inhibition : It may inhibit specific enzymes involved in disease processes.

- Receptor Modulation : The compound could modulate receptor signaling pathways critical in various biological functions.

Synthesis

The synthesis of this compound can be achieved through a multi-step process involving:

- Formation of the pyrazole derivative : Starting from hydrazine and appropriate aldehydes.

- Triazole formation : Utilizing cyclization reactions that incorporate sulfur-containing groups to enhance biological activity.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

These findings underscore the potential of triazole derivatives in cancer therapy and other therapeutic areas.

Scientific Research Applications

Synthetic Pathway Overview

- Starting Materials : The synthesis begins with readily available precursors such as hydrazines and isothiocyanates.

- Key Reactions : Key reactions include cyclization processes that form the triazole ring, often facilitated by catalysts or specific reaction conditions.

- Purification : The final product is purified through techniques like column chromatography to isolate the desired compound.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. The specific compound has shown promise in various studies:

- Mechanism of Action : It is believed to inhibit key pathways involved in cancer cell proliferation, potentially through modulation of voltage-gated sodium channels and other cellular mechanisms .

- Case Studies : In vitro studies have demonstrated that related compounds can effectively target cancer cell lines, such as colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating cytotoxicity at micromolar concentrations .

Neuroprotective Properties

The structural similarities of this compound to other neuroactive substances suggest potential neuroprotective effects:

- Mechanistic Insights : Computational models predict that it may interact with neurological pathways involved in neuroinflammation and neuronal survival.

- Preliminary Findings : Early-stage studies have indicated that compounds with similar structures can exhibit anti-inflammatory and analgesic effects, making them candidates for treating neurodegenerative diseases.

Comparative Analysis of Related Compounds

To better understand the potential applications of 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazole, a comparative analysis with other related compounds is useful.

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Anticancer | 6.2 | VGSC inhibition |

| Compound B | Neuroprotective | 27.3 | Anti-inflammatory |

| Compound C | Anticonvulsant | 43.4 | Sodium channel modulation |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

Table 1: Substituent Profiles of Selected 1,2,4-Triazole Derivatives

Key Observations :

- Pyrazole vs. Thiazole : Pyrazole-containing analogs (e.g., ) exhibit better antioxidant activity compared to thiazole derivatives (e.g., ), likely due to pyrazole’s hydrogen-bonding capacity.

- Thioether vs. Thiol : The propargylthio group in the target compound offers unique reactivity (e.g., alkyne-azide cycloaddition) compared to thiol (-SH) or alkylthio groups in analogs .

Table 3: Comparative Bioactivity Data

Insights :

- Alkylthio derivatives (e.g., nonylthio in ) show superior antioxidant activity compared to arylthiazolyl analogs, likely due to enhanced radical scavenging via sulfur atoms.

- The target compound’s propargylthio group may offer intermediate LogP values, balancing lipophilicity and solubility.

Q & A

Q. What are the common synthetic routes for hybrid triazole-pyrazole derivatives, and how can they be adapted for this compound?

Hybrid triazole-pyrazole scaffolds are typically synthesized via cyclization reactions or click chemistry. For example:

- Cyclization : Use phosphorus oxychloride (POCl₃) to cyclize substituted hydrazides at 120°C, as demonstrated for pyrazole-oxadiazole hybrids .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for triazole formation. For instance, 1,2,3-triazoles were synthesized using CuSO₄/ascorbate in THF/water at 50°C for 16 hours .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yields for triazole derivatives (e.g., 30 minutes at 100°C for 3-substituted triazoles) .

Adaptation : Replace substituents in precursor molecules (e.g., prop-2-yn-1-ylthio for thiol-alkyne coupling) and optimize solvents (DMF or toluene) based on hydrophobicity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) and confirm cyclization .

- NMR : Analyze proton environments (e.g., methoxy groups at δ 3.2–3.8 ppm, pyrazole protons at δ 6.5–8.0 ppm) and carbon shifts for triazole/pyrazole connectivity .

- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peaks) and detect impurities .

Q. How can initial biological activity screening be designed for this compound?

- Target Selection : Prioritize enzymes like 14-α-demethylase (fungal target) or cyclooxygenase (anti-inflammatory target) based on structural analogs .

- In Vitro Assays : Use microplate-based inhibition assays (e.g., IC₅₀ determination) with positive controls (e.g., fluconazole for antifungal studies) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound’s prop-2-yn-1-ylthio substituent?

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution of thiol groups .

- Catalyst Screening : Test Pd/Cu catalysts for alkyne-thiol coupling efficiency .

- Microwave Irradiation : Reduce reaction time from hours to minutes (e.g., 20 minutes at 100°C) while maintaining >85% yield .

Q. How should contradictory data in spectral or biological assays be resolved?

- Spectral Contradictions : Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .

- Biological Variability : Replicate assays under standardized conditions (pH, temperature) and use statistical models (e.g., ANOVA) to identify outliers .

Q. What computational strategies are recommended for predicting this compound’s pharmacokinetic (PK) properties?

- Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonding with methoxy groups and hydrophobic interactions with the triazole core .

- ADME Prediction : SwissADME or pkCSM can estimate logP (aim for 2–4 for oral bioavailability) and cytochrome P450 interactions .

Q. How can researchers design analogs to improve metabolic stability without compromising activity?

- Bioisosteric Replacement : Replace the methoxy group with trifluoromethoxy (enhanced lipophilicity) or methylsulfonyl (improved metabolic resistance) .

- Prodrug Approach : Esterify the triazole thiol to reduce first-pass metabolism .

Methodological Considerations

Q. What experimental design principles apply to scaling up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.